N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a trifluoromethoxy group, a benzenesulfonyl group, and a piperidinyl-pyridinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, including the introduction of the trifluoromethoxy group, the formation of the piperidine ring, and the attachment of the benzenesulfonyl group. Common reagents used in these reactions include trifluoromethoxy aniline, piperidine, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine
- 4-(trifluoromethoxy)pyridin-2-amine
- N-methyl-2-(trifluoromethoxy)aniline
Uniqueness
N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the benzenesulfonyl group provides additional sites for chemical modification .
Properties
Molecular Formula |
C18H20F3N3O3S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-methyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H20F3N3O3S/c1-23(17-8-4-5-11-22-17)14-9-12-24(13-10-14)28(25,26)16-7-3-2-6-15(16)27-18(19,20)21/h2-8,11,14H,9-10,12-13H2,1H3 |
InChI Key |
BMGWBMOEQWESEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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